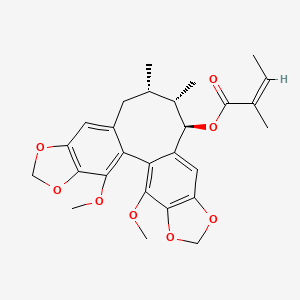
Angeloylgomisin R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angeloylgomisin R is a lignan compound primarily found in the fruits of Schisandra chinensis, a plant known for its medicinal properties. This compound is part of the dibenzocyclooctadiene lignans family, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Angeloylgomisin R involves several steps, starting from the extraction of Schisandra chinensis fruits. The process typically includes:
Extraction: Using solvents like ethanol or methanol to extract the lignans from the plant material.
Purification: Techniques such as column chromatography are employed to isolate this compound from other lignans.
Characterization: Methods like NMR and mass spectrometry are used to confirm the structure of the compound.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions: Angeloylgomisin R undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lignan, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the double bonds within the compound, affecting its stability and reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the lignan, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Methanol, ethanol, or dichloromethane are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
Angeloylgomisin R has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lignan synthesis and reactivity.
Biology: Investigated for its potential to modulate biological pathways, including those involved in inflammation and oxidative stress.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of Angeloylgomisin R involves several molecular targets and pathways:
Activation of PPAR-γ: This receptor plays a crucial role in regulating glucose metabolism and insulin sensitivity, making this compound a potential candidate for diabetes treatment.
Inhibition of NF-κB Pathway: By inhibiting this pathway, this compound can reduce inflammation and potentially prevent cancer progression.
Antioxidant Activity: The compound scavenges free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Angeloylgomisin R is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Properties
Molecular Formula |
C27H30O8 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)27(28)35-22-15(4)14(3)8-16-9-18-23(33-11-31-18)25(29-5)20(16)21-17(22)10-19-24(26(21)30-6)34-12-32-19/h7,9-10,14-15,22H,8,11-12H2,1-6H3/b13-7-/t14-,15-,22+/m0/s1 |
InChI Key |
RKXVNKMVDVIIQH-KNXRCIGESA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















